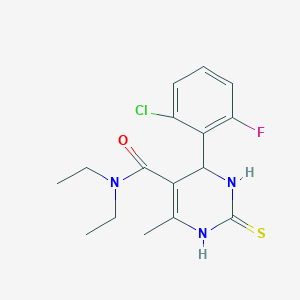
1-(2-chloro-6-nitrophenyl)-4-(3,4-dichlorobenzoyl)piperazine
Overview
Description
1-(2-chloro-6-nitrophenyl)-4-(3,4-dichlorobenzoyl)piperazine is a useful research compound. Its molecular formula is C17H14Cl3N3O3 and its molecular weight is 414.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.010074 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Intermediate Synthesis
Piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, have been explored for their role as pharmaceutical intermediates. These compounds are synthesized through a series of reactions starting from dichloro-nitrobenzene and piperazine, involving steps like alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis. Such intermediates are crucial for the development of various pharmaceutical agents, underscoring the significance of piperazine compounds in medicinal chemistry (Quan, 2006).
Anticancer Agent Development
Research on piperazine derivatives includes the design and synthesis of novel compounds with potential anticancer properties. For instance, piperazine (2-chloroethyl)-1-nitrosourea analogues have been designed, synthesized, and evaluated for their anticancer activity against various human cancer cell lines. Among these compounds, some exhibit potent activity, highlighting the potential of piperazine derivatives as anticancer agents (Sowmithri et al., 2022).
Antimicrobial and Antibacterial Applications
Synthetic efforts have also been focused on developing piperazine derivatives with antimicrobial and antibacterial activities. For example, some 1,2,4-triazole derivatives bearing a piperazine moiety have demonstrated good to moderate activities against various test microorganisms. These findings suggest a promising avenue for developing new antimicrobial agents based on piperazine structures (Bektaş et al., 2010).
Biofilm Inhibition and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and shown to exhibit potent bacterial biofilm and MurB enzyme inhibition activities. These compounds, particularly those with specific substituent groups, have displayed remarkable inhibitory activities against biofilms formed by various bacterial strains, as well as against the MurB enzyme, which is critical for bacterial cell wall synthesis. Such research underscores the versatility of piperazine derivatives in targeting complex bacterial resistance mechanisms (Mekky & Sanad, 2020).
Properties
IUPAC Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N3O3/c18-12-5-4-11(10-14(12)20)17(24)22-8-6-21(7-9-22)16-13(19)2-1-3-15(16)23(25)26/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYFYWRAHYISGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B4052314.png)
![3-({3-(2-furyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B4052320.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4052334.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]propanamide](/img/structure/B4052342.png)
![methyl {3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4052345.png)
![Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B4052350.png)
![ethyl 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4052361.png)
![4-({methyl[(3-methyl-2-thienyl)methyl]amino}methyl)-N-(1-methyl-1H-pyrazol-4-yl)benzamide](/img/structure/B4052365.png)
![1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-isopropoxy-2-propanol hydrochloride](/img/structure/B4052373.png)
![1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4052385.png)
![8-(2-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4052391.png)
![N'-(2-imidazo[1,2-a]pyridin-2-ylethyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4052414.png)

